molecular formula C8H14O2 B053773 (2S,3S)-3-Pentyloxirane-2-carbaldehyde CAS No. 113973-12-9

(2S,3S)-3-Pentyloxirane-2-carbaldehyde

Cat. No.: B053773
CAS No.: 113973-12-9
M. Wt: 142.2 g/mol
InChI Key: YWFUECKBUFORTA-JGVFFNPUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,3S)-3-Pentyloxirane-2-carbaldehyde is a chiral epoxide derivative featuring a pentyl substituent at the 3-position and a carbaldehyde group at the 2-position of the oxirane ring. Its stereochemistry (2S,3S) imparts distinct reactivity and physicochemical properties, making it a valuable intermediate in asymmetric synthesis and pharmaceutical research.

Properties

CAS No.

113973-12-9

Molecular Formula

C8H14O2

Molecular Weight

142.2 g/mol

IUPAC Name

(2S,3S)-3-pentyloxirane-2-carbaldehyde

InChI

InChI=1S/C8H14O2/c1-2-3-4-5-7-8(6-9)10-7/h6-8H,2-5H2,1H3/t7-,8+/m0/s1

InChI Key

YWFUECKBUFORTA-JGVFFNPUSA-N

SMILES

CCCCCC1C(O1)C=O

Isomeric SMILES

CCCCC[C@H]1[C@H](O1)C=O

Canonical SMILES

CCCCCC1C(O1)C=O

Synonyms

Oxiranecarboxaldehyde, 3-pentyl-, (2R,3R)-rel- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Key Applications
(2S,3S)-3-Pentyloxirane-2-carbaldehyde C₈H₁₄O₂ 142.20 Not reported Aldehyde, Oxirane Asymmetric synthesis
(2S,3R)-2-Decyl-3-(5-methylhexyl)oxirane C₁₉H₃₈O 282.51 Not reported Oxirane, Alkyl chains Surfactant research
2-Chloro-6-methylpyrimidine-4-carboxylic acid C₆H₅ClN₂O₂ 188.57 Not reported Carboxylic acid, Chlorine Agrochemicals
Compound 11b C₂₂H₁₇N₃O₃S 403.45 213–215 Nitrile, Thiazolo-pyrimidine Antimicrobial agents
Compound 12 C₁₇H₁₀N₄O₃ 318.29 268–269 Nitrile, Quinazoline Anticancer research

Research Findings and Key Differences

  • Reactivity : The aldehyde in (2S,3S)-3-Pentyloxirane-2-carbaldehyde enables Schiff base formation, unlike nitriles or carboxylic acids in analogues .
  • Stereochemical Impact : The (2S,3S) configuration may confer enantioselectivity in catalysis, whereas (2S,3R)-configured oxiranes (e.g., CAS 54910-51-9) exhibit different chiral interactions .
  • Lipophilicity : Shorter pentyl chain in the target compound reduces logP (~2.5 estimated) compared to (2S,3R)-2-Decyl-3-(5-methylhexyl)oxirane, improving solubility in polar solvents.

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